4-Amino-2-chloro-6-methylbenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-chloro-6-methylbenzothiazole is a chemical compound with the molecular formula C8H7ClN2S. It belongs to the benzothiazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzothiazole ring. It appears as a white to yellow crystalline powder and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-6-methylbenzothiazole typically involves the cyclization of 2-aminobenzenethiol with appropriate reagents. One common method includes the reaction of 2-aminobenzenethiol with 2-chloro-6-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-chloro-6-methylbenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Scientific Research Applications
4-Amino-2-chloro-6-methylbenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-6-methylbenzothiazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 2-Amino-6-chlorobenzothiazole
- 2-Amino-4-chlorobenzothiazole
- 2-Amino-6-methylbenzothiazole
- 2-Amino-6-fluorobenzothiazole
Comparison: 4-Amino-2-chloro-6-methylbenzothiazole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications. For instance, the presence of the chlorine atom can enhance its electrophilic character, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C8H7ClN2S |
---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
2-chloro-6-methyl-1,3-benzothiazol-4-amine |
InChI |
InChI=1S/C8H7ClN2S/c1-4-2-5(10)7-6(3-4)12-8(9)11-7/h2-3H,10H2,1H3 |
InChI Key |
NGEWHVDYHJHGJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.